molecular formula C22H18N2O4 B11105875 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11105875
M. Wt: 374.4 g/mol
InChI Key: BVQFDOMAHWHBRU-UHFFFAOYSA-N
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Description

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic compound containing both nitrogen and oxygen atoms within the ring structure. The presence of methoxy groups and an imine linkage further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to yield the pure imine product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-6-[(E)-{[4-(4-methoxyphenyl)imino]methyl}phenol: Similar structure but with different substituents on the benzoxazole ring.

    2-methoxy-6-[(E)-{[4-(4-chlorophenyl)imino]methyl}phenol: Contains a chlorine substituent, which can alter its chemical reactivity and biological activity.

Uniqueness

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific combination of methoxy groups and the benzoxazole core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-methoxy-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H18N2O4/c1-26-17-7-3-5-14(11-17)22-24-18-12-16(9-10-19(18)28-22)23-13-15-6-4-8-20(27-2)21(15)25/h3-13,25H,1-2H3

InChI Key

BVQFDOMAHWHBRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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